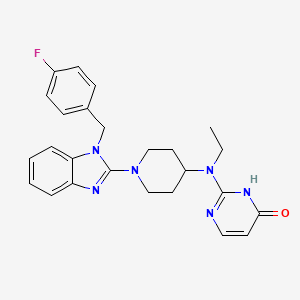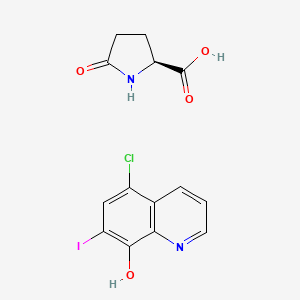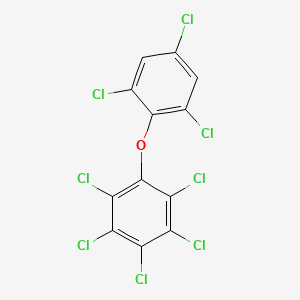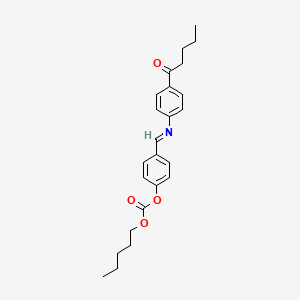
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester is a complex organic compound with a unique structure that combines features of both carbonic acid esters and imines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester typically involves the reaction of 4-(1-oxopentyl)benzaldehyde with 4-aminophenyl pentyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imine group to an amine, often using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester with applications in the pharmaceutical and cosmetic industries.
Uniqueness
Carbonic acid, 4-(((4-(1-oxopentyl)phenyl)imino)methyl)phenyl pentyl ester stands out due to its combination of an imine and ester group, which imparts unique reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
50261-99-9 |
|---|---|
Formule moléculaire |
C24H29NO4 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
[4-[(4-pentanoylphenyl)iminomethyl]phenyl] pentyl carbonate |
InChI |
InChI=1S/C24H29NO4/c1-3-5-7-17-28-24(27)29-22-15-9-19(10-16-22)18-25-21-13-11-20(12-14-21)23(26)8-6-4-2/h9-16,18H,3-8,17H2,1-2H3 |
Clé InChI |
CAWVGQCSOPTORW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
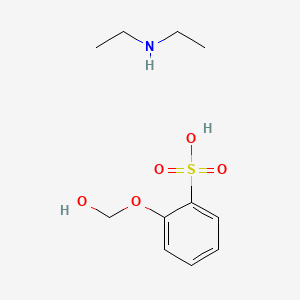

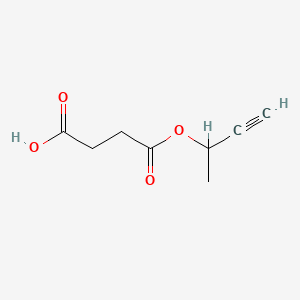




![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)

